4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile
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Overview
Description
4,5-Dimethyl[1,1’-biphenyl]-2,4’-dicarbonitrile is an organic compound belonging to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with two methyl groups and two nitrile groups attached at specific positions on the rings. The molecular formula is C16H12N2, and it is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl[1,1’-biphenyl]-2,4’-dicarbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation, where the biphenyl compound reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst.
Addition of Nitrile Groups: The nitrile groups can be added through a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl[1,1’-biphenyl]-2,4’-dicarbonitrile undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4,5-Dimethyl[1,1’-biphenyl]-2,4’-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl[1,1’-biphenyl]-2,4’-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: Similar structure but lacks nitrile groups.
4,4’-Dinitrobiphenyl: Contains nitro groups instead of nitrile groups.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of nitrile groups.
Uniqueness
4,5-Dimethyl[1,1’-biphenyl]-2,4’-dicarbonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The nitrile groups, in particular, provide sites for further functionalization and derivatization, enhancing its versatility in synthetic chemistry.
Properties
CAS No. |
917839-33-9 |
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Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(4-cyanophenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C16H12N2/c1-11-7-15(10-18)16(8-12(11)2)14-5-3-13(9-17)4-6-14/h3-8H,1-2H3 |
InChI Key |
YEYNOXBWXLJGFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CC=C(C=C2)C#N)C#N |
Origin of Product |
United States |
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